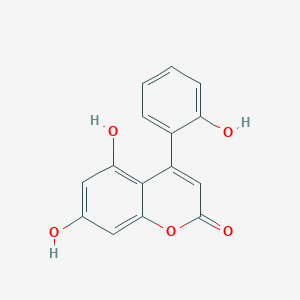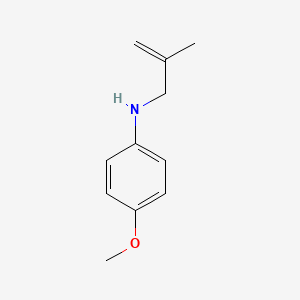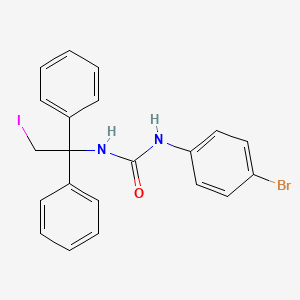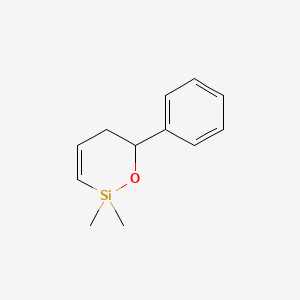
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- is an organosilicon compound that features a unique structure combining silicon, oxygen, and carbon atoms
Preparation Methods
The synthesis of 1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- typically involves the reaction of phenyl-substituted silanes with cyclic ethers under specific conditions. One common method includes the use of a Grignard reagent to introduce the phenyl group, followed by cyclization to form the desired ring structure. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- exerts its effects involves its interaction with molecular targets through its silicon and oxygen atoms. These interactions can lead to the formation of stable complexes, which can then participate in various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in drug development or materials science.
Comparison with Similar Compounds
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- can be compared with other organosilicon compounds, such as:
1-Oxa-2-silacyclohexane: Lacks the phenyl group, resulting in different reactivity and applications.
2,2-Dimethyl-1,3-dioxasilinane: Contains a similar ring structure but with different substituents, leading to variations in chemical behavior.
Phenylsilane: A simpler compound with a single silicon-phenyl bond, used as a precursor in various syntheses.
Properties
| 119092-92-1 | |
Molecular Formula |
C12H16OSi |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
2,2-dimethyl-6-phenyl-5,6-dihydrooxasiline |
InChI |
InChI=1S/C12H16OSi/c1-14(2)10-6-9-12(13-14)11-7-4-3-5-8-11/h3-8,10,12H,9H2,1-2H3 |
InChI Key |
IKPNXAIGJZHKQY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C=CCC(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


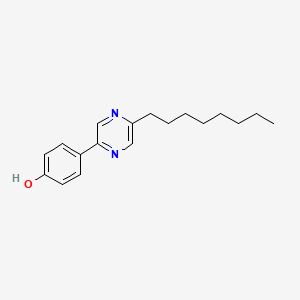
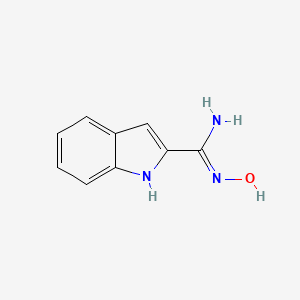
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
